5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16ClNO3S. This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of the chloro, methoxy, and sulfonamide groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide typically involves the sulfonation of 5-chloro-2-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Sulfonation: 5-chloro-2-methoxybenzenesulfonyl chloride is reacted with diethylamine in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or thiols.
Scientific Research Applications
5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the natural substrate of enzymes, leading to competitive inhibition. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to bind to the active site of enzymes like carbonic anhydrase is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxybenzenesulfonamide
- N,N-diethyl-2-methoxybenzenesulfonamide
- 5-chloro-N,N-dimethyl-2-methoxybenzenesulfonamide
Uniqueness
5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide is unique due to the presence of both chloro and diethylamino groups, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit enhanced biological activity and selectivity, making it a valuable candidate for further research and development in medicinal chemistry.
Biological Activity
5-Chloro-N,N-diethyl-2-methoxybenzenesulfonamide (CAS No. 428493-34-9) is a compound belonging to the class of benzenesulfonamides, which are characterized by their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and its anticancer properties.
Chemical Structure and Properties
The chemical formula of this compound is C11H16ClNO3S. Its structure features a chloro group, a methoxy group, and a sulfonamide moiety, which contribute to its unique reactivity and biological activity.
Key Structural Features:
- Chloro Group : Enhances electrophilicity and potential for nucleophilic attack.
- Methoxy Group : Influences solubility and interaction with biological targets.
- Sulfonamide Moiety : Known for its role in mimicking natural substrates in enzymatic reactions.
The primary mechanism of action for this compound involves its interaction with specific enzymes, notably carbonic anhydrases. The sulfonamide group can mimic the natural substrate of these enzymes, leading to competitive inhibition. This inhibition disrupts essential biochemical pathways, contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures have significant antimicrobial properties. The mechanism often involves inhibition of bacterial enzymes critical for their survival. For example, studies have shown that similar compounds exhibit activity against various bacterial strains by inhibiting folate synthesis pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its ability to inhibit growth in cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative activity against several cancer cell lines.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells, enhancing its therapeutic potential.
A comparative analysis of the compound's efficacy against various cancer cell lines suggests that it could be a lead candidate for further development in cancer therapeutics.
Study 1: In Vitro Anticancer Activity
In a study assessing the anticancer potential of various benzenesulfonamide derivatives, this compound was found to exhibit notable cytotoxicity against HCT116 colon cancer cells with an EC50 value indicating effective growth inhibition. The study utilized MTT assays to determine cell viability post-treatment, revealing significant dose-dependent effects.
Compound | Cell Line | EC50 (µM) | Mechanism |
---|---|---|---|
This compound | HCT116 | 7.1 ± 0.6 | Inhibition of DVL1 pathway |
Other Analog | Various | Varies | Various mechanisms |
Study 2: Enzyme Inhibition
Another research project focused on the compound's role as an inhibitor of carbonic anhydrase. The results indicated that it effectively inhibited enzyme activity, demonstrating potential applications in treating conditions associated with dysregulated carbonic anhydrase activity.
Properties
IUPAC Name |
5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-13(5-2)17(14,15)11-8-9(12)6-7-10(11)16-3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGICJEGYSVWMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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